Product packaging for Antimicrobial protein plp(Cat. No.:)

Antimicrobial protein plp

Cat. No.: B1578207
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antimicrobial protein plp is a research-grade peptide for scientific investigation. Sourced from Hippocampus kuda (Spotted Seahorse), this protein is part of the innate immune response and is being studied for its potential antimicrobial properties . As a class, Antimicrobial Proteins and Peptides (AMPs) are short, bioactive molecules produced by a wide range of organisms as a first line of defense against pathogens . They typically exhibit broad-spectrum activity against various microorganisms, including Gram-negative and Gram-positive bacteria, fungi, and viruses . Their mechanisms of action are diverse and often distinct from conventional antibiotics, which may lead to a lower propensity for resistance development . Common mechanisms include disrupting the microbial cell membrane through electrostatic interactions with anionic surfaces, leading to pore formation and cell lysis . Some AMPs also have intracellular targets, inhibiting vital processes like nucleic acid and protein synthesis . Beyond direct antimicrobial effects, many AMPs demonstrate immunomodulatory functions, influencing host immune responses . Research into antimicrobial proteins like PLP is critical for advancing the understanding of innate immunity and developing new therapeutic strategies against drug-resistant infections . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antimicrobial

sequence

MKWTAAFLVLVIVVLMAQPGECFLGLIFHGLVHAGKLIHGLI

Origin of Product

United States

Biosynthesis and Post Translational Processing of Plp Related Antimicrobial Proteins

Biosynthesis of Pyridoxal (B1214274) 5′-Phosphate (PLP) and its Relevance to Enzyme Cofactor Function

Pyridoxal 5′-phosphate (PLP) is an essential cofactor for a multitude of enzymatic reactions, particularly those involved in amino acid metabolism. nih.govnih.gov Its synthesis is a fundamental process, ensuring the availability of this coenzyme for cellular functions. Organisms that can produce vitamin B6 de novo utilize one of two primary pathways. portlandpress.comnih.gov Additionally, a salvage pathway exists across all domains of life to recycle and interconvert different forms of vitamin B6, known as vitamers. nih.govresearchgate.net

The de novo biosynthesis of PLP occurs through two distinct routes: the DXP-dependent and the DXP-independent pathways. nih.gov

The DXP-dependent pathway , primarily found in E. coli and other γ-proteobacteria, involves a series of enzymatic steps. portlandpress.comnih.gov It begins with precursors like erythrose 4-phosphate. researchgate.netfrontiersin.org A key intermediate, 1-deoxy-D-xylulose 5-phosphate (DXP), is derived from glyceraldehyde 3-phosphate (GAP) and pyruvate. portlandpress.com The pathway proceeds through several intermediates, including 4-phosphohydroxy-L-threonine (PHT), ultimately catalyzed by enzymes encoded by genes such as pdxA and pdxJ. portlandpress.comresearchgate.net These enzymes condense the intermediates to form pyridoxine (B80251) 5′-phosphate (PNP), which is then oxidized by a PNP oxidase (encoded by pdxH) to yield the final active cofactor, PLP. wikipedia.orgportlandpress.com

The DXP-independent pathway is more widespread, found in most bacteria, archaea, fungi, and plants. portlandpress.comnih.gov This pathway is simpler, requiring only two proteins, PdxS and PdxT, which form a complex known as PLP synthase. portlandpress.comfrontiersin.org PdxT functions as a glutaminase (B10826351), producing ammonia (B1221849) from glutamine. frontiersin.org PdxS then utilizes this ammonia to catalyze the condensation of a pentose (B10789219) (like ribose 5-phosphate or ribulose 5-phosphate) and a triose (like glyceraldehyde 3-phosphate) to directly synthesize PLP. portlandpress.comnih.gov

Table 1: Comparison of De Novo PLP Biosynthesis Pathways

FeatureDXP-Dependent PathwayDXP-Independent Pathway
Key Enzymes PdxA, PdxJ, PdxHPdxS, PdxT (PLP Synthase)
Primary Precursors DXP, 4-Phosphohydroxy-L-threonineRibose 5-phosphate, Glyceraldehyde 3-phosphate, Glutamine
Final Product Before PLP Pyridoxine 5′-phosphate (PNP)Directly forms PLP
Final Step Oxidation of PNP by PdxHCondensation reaction
Organism Distribution Primarily γ-proteobacteria (e.g., E. coli)Most bacteria, archaea, fungi, plants

Organisms that cannot synthesize vitamin B6 de novo, including humans, rely entirely on dietary uptake and a "salvage pathway" to produce PLP. iheartgains.comnih.gov This pathway is also crucial in organisms with de novo capabilities for recycling B6 vitamers. nih.gov The primary B6 vitamers include pyridoxal (PL), pyridoxine (PN), and pyridoxamine (B1203002) (PM). researchgate.net

The salvage pathway involves two key enzymes:

Pyridoxal kinase (PLK) : This enzyme phosphorylates the non-phosphorylated vitamers (PL, PN, and PM) using ATP, converting them into pyridoxal 5′-phosphate (PLP), pyridoxine 5′-phosphate (PNP), and pyridoxamine 5′-phosphate (PMP), respectively. nih.govresearchgate.net

Pyridox(am)ine 5′-phosphate oxidase (PNPOx) : This FMN-dependent enzyme catalyzes the oxidation of both PMP and PNP to form the active coenzyme, PLP. nih.govnih.gov

Transaminase enzymes can also contribute to the interconversion of PMP and PLP as part of their catalytic cycle. researchgate.net Various phosphatases regulate the levels of phosphorylated vitamers by hydrolyzing them, which allows them to exit the cell. researchgate.net This intricate network ensures a steady supply of PLP for the cell's metabolic needs. iheartgains.com

Table 2: Key Enzymes in the Vitamin B6 Salvage Pathway

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Pyridoxal KinasePLKPhosphorylates B6 vitamersPyridoxal, Pyridoxine, PyridoxaminePLP, PNP, PMP
Pyridox(am)ine 5′-phosphate OxidasePNPOxOxidizes phosphorylated vitamers to PLPPyridoxine 5′-phosphate (PNP), Pyridoxamine 5′-phosphate (PMP)PLP
Pyridoxal PhosphatasePDXPDephosphorylates vitamersPLP, PNP, PMPPyridoxal, Pyridoxine, Pyridoxamine

Maturation and Activation of PLP-Dependent Enzymes

The catalytic activity of PLP-dependent enzymes is contingent upon the correct binding of the PLP cofactor and subsequent modifications that prepare the active site for catalysis. nih.govnih.gov This maturation process ensures that the enzyme can efficiently perform its specific chemical reaction.

The activation of a PLP-dependent apo-enzyme begins with the covalent attachment of the PLP cofactor to a conserved lysine (B10760008) residue within the enzyme's active site. nih.govnih.gov The aldehyde group of PLP reacts with the ε-amino group of the catalytic lysine to form a Schiff base, also known as an internal aldimine . researchgate.netlibretexts.org This linkage is a prerequisite for catalytic activity. researchgate.net

Upon substrate binding, a process called transimination occurs. The amino group of the incoming amino acid substrate attacks the internal aldimine, displacing the enzyme's lysine. libretexts.orgbmbreports.org This forms a new Schiff base between the substrate and PLP, known as the external aldimine . nih.govnih.gov The formation of the external aldimine positions the substrate correctly within the active site and activates it for the subsequent catalytic steps, where the pyridine (B92270) ring of PLP acts as an electron sink to stabilize reaction intermediates. bmbreports.orgfrontiersin.org After the reaction is complete, the product is released, and the internal aldimine with the catalytic lysine is reformed, regenerating the enzyme for another catalytic cycle. bmbreports.org

Beyond the essential formation of the internal aldimine, other post-translational modifications (PTMs) can regulate the activity of PLP-dependent enzymes. Protein phosphorylation is one of the most common PTMs that can mediate diverse cellular functions. researchgate.net While research in this area is ongoing, studies have shown that phosphorylation can impact the function of certain PLP enzymes by affecting their activity, localization, or stability. researchgate.net For instance, lysine acetylation, which is dependent on the concentration of metabolites, has been shown to occur in enzymes involved in major metabolic pathways, and can lead to their activation or deactivation. nih.gov These modifications add another layer of regulatory control, allowing cells to fine-tune metabolic pathways in response to changing conditions. nih.gov

Biosynthesis of Non-Ribosomal Peptides by "plp" Gene Cluster Proteins (e.g., Pelgipeptin)

Many potent antimicrobial peptides, including pelgipeptin, are synthesized not by the ribosome, but by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). researchgate.netresearchgate.net These NRPS systems function as molecular assembly lines, directed by biosynthetic gene clusters. nih.govresearchgate.net

Pelgipeptin, a lipopeptide with broad-spectrum antibacterial and antifungal activity, is synthesized by an NRPS gene cluster designated as plp. researchgate.net This cluster, identified in Paenibacillus elgii, spans approximately 40.8 kb and contains eight open reading frames that encode the necessary enzymatic machinery. researchgate.net

The NRPS enzymes are modular in nature. frontiersin.orgfrontiersin.org Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical module contains several domains:

Adenylation (A) domain : Selects and activates a specific amino acid as an aminoacyl-adenylate. frontiersin.orgfrontiersin.org

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) arm. frontiersin.org

Condensation (C) domain : Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. frontiersin.org

The plp gene cluster contains the requisite number of modules and domains corresponding to the nine amino acids that constitute pelgipeptin, including non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab). researchgate.net The order of the modules on the NRPS enzymes dictates the final sequence of the peptide. mdpi.com The biosynthesis begins with the acylation of the first amino acid with a β-hydroxy fatty acid, creating the lipopeptide structure characteristic of pelgipeptin. researchgate.netresearchgate.net

Modular Organization and Substrate Specificity of NRPS Domains (A, T, C domains)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptide natural products. researchgate.netbiorxiv.org The modular nature of these enzymatic assembly lines is a key feature of their function. researchgate.net Each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain and is composed of several domains, with the adenylation (A), thiolation (T), and condensation (C) domains being the core components. longdom.orgnih.gov

The Adenylation (A) domain is responsible for recognizing and activating a specific amino acid substrate. nih.gov This process occurs in two steps: first, the A domain selects its cognate amino acid and activates it as an aminoacyl-adenylate intermediate, a reaction that consumes ATP. nih.gov Subsequently, the activated amino acid is transferred to the phosphopantetheine (PPant) arm of the adjacent thiolation domain. longdom.org The substrate specificity of the A domain is a critical determinant of the final peptide's composition. nih.gov

The Thiolation (T) domain , also known as the peptidyl carrier protein (PCP), acts as a shuttle, carrying the growing peptide chain and the activated amino acid between the catalytic domains of the NRPS. longdom.org The T domain is post-translationally modified with a 4'-phosphopantetheinyl (PPant) arm, which covalently binds the activated amino acid and the elongating peptide via a thioester bond. longdom.org

The Condensation (C) domain catalyzes the formation of the peptide bond. longdom.org It facilitates the nucleophilic attack of the amino group of the amino acid tethered to its own module's T domain on the thioester bond of the growing peptide chain attached to the T domain of the preceding module. longdom.org This reaction elongates the peptide chain by one amino acid. longdom.org

The arrangement of these modules and the specificity of their domains dictate the sequence and structure of the final non-ribosomal peptide. researchgate.net

Initiation, Elongation, and Release Mechanisms

The biosynthesis of non-ribosomal peptides follows a sequential process of initiation, elongation, and termination.

Initiation begins with the A domain of the first module selecting and activating the starting amino acid. This activated amino acid is then loaded onto the T domain of the same module. nih.gov In some cases, the initiation module may have a specialized structure. nih.gov

Elongation proceeds in a stepwise manner along the NRPS assembly line. youtube.com The C domain of each subsequent module catalyzes the formation of a peptide bond between the growing peptide chain, which is passed from the T domain of the previous module, and the activated amino acid held by the T domain of the current module. youtube.comyoutube.com This cycle of condensation and chain transfer is repeated for each module in the synthetase, with the peptide chain growing as it moves down the line. youtube.com

Release , the final step, is typically carried out by a Thioesterase (TE) domain located at the end of the last module. nih.gov The TE domain cleaves the completed peptide from the T domain of the final module. nih.gov This release can occur through hydrolysis, resulting in a linear peptide, or through an intramolecular cyclization reaction, which is a common feature of many non-ribosomal peptides. nih.gov

Synthesis and Folding of Synthetic Antimicrobial Peptides (e.g., PLP-3)

PLP-3 is a novel synthetic peptide designed based on the structure of protegrin-1 (B1576752) (PG-1), a natural antimicrobial peptide. nih.gov While protegrins have broad-spectrum antimicrobial activity, their therapeutic use is limited by toxicity. nih.gov PLP-3 was rationally designed to retain the key antimicrobial features of protegrins within a constrained bicyclic structure to potentially reduce toxicity. nih.gov

Solid-Phase Peptide Synthesis and Ligation Strategies

The synthesis of PLP-3 is achieved through chemical methods, specifically solid-phase peptide synthesis (SPPS) followed by intramolecular ligation. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.combeilstein-journals.org Each cycle of amino acid addition consists of:

Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain. bachem.com

Activation and Coupling: The next amino acid, with its N-terminus protected, is activated and then coupled to the deprotected N-terminus of the peptide chain. beilstein-journals.org

Washing: Excess reagents and by-products are washed away, which is simplified by the peptide being anchored to the solid support. bachem.com

This cyclical process is repeated until the desired peptide sequence is assembled. beilstein-journals.org Once the synthesis is complete, the peptide is cleaved from the resin. bachem.com

Ligation Strategies are chemical methods used to join peptide fragments. nih.gov For PLP-3, an intramolecular ligation strategy is employed in solution after the linear peptide has been synthesized and cleaved from the solid support. nih.gov This step is crucial for creating the constrained bicyclic structure of PLP-3. nih.gov Native chemical ligation (NCL) is a common strategy that involves the reaction between a C-terminal peptide thioester and a peptide with an N-terminal cysteine residue to form a native peptide bond. nih.gov

Conformational Analysis (e.g., Circular Dichroism)

The proper folding and secondary structure of synthesized peptides are critical for their biological activity. Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of peptides and proteins in solution. nih.govamericanpeptidesociety.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. nih.gov The resulting CD spectrum provides information about the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. americanpeptidesociety.org

α-helices typically show a strong negative peak around 222 nm and a positive peak around 190 nm. americanpeptidesociety.org

β-sheets are characterized by a positive peak near 195 nm and a negative peak around 217 nm. americanpeptidesociety.org

Random coils exhibit a more neutral spectrum with less defined peaks. americanpeptidesociety.org

For PLP-3, circular dichroism was used to verify its correct folding into an antiparallel β-sheet conformation, which is a key structural feature of the protegrin family and is important for its antimicrobial function. nih.gov

Q & A

Q. What structural and functional characteristics define Proteolipid Protein (PLP) in the CNS, and how are they studied experimentally?

PLP is the major myelin membrane protein in the CNS, with isoforms like DM-20 arising from alternative splicing of exon 3 . Key methodologies include:

  • cDNA library screening to isolate PLP/DM-20 transcripts .
  • RNA dot blot analysis to quantify developmental expression of PLP mRNA .
  • Histopathological scoring (e.g., meningitis, demyelination) in PLP-induced experimental autoimmune encephalomyelitis (EAE) models .

Q. How is PLP (Pyridoxal 5'-phosphate) involved in bacterial metabolism, and what tools are used to study its interactions?

PLP (as a coenzyme) binds to proteins like Shigella flexneri’s yggU, which regulates PLP homeostasis . Methods include:

  • Electrostatic parameterization (e.g., PyRESP) to model PLP-ligand interactions .
  • Gene annotation pipelines to identify conserved PLP-binding domains in bacterial genomes .

Q. Which databases are critical for antimicrobial peptide (AMP) research, and how can they be applied to PLP-related studies?

  • Antimicrobial Peptide Database (APD) : Enables sequence/structure searches, classification, and design of AMPs using single-letter amino acid codes (e.g., "ILIKEAPD") .
  • CAMP Database : Provides manually curated AMP sequences, MIC values, and hemolytic activity data .
  • UniProtKB : Links PLP isoforms to functional annotations and external databases .

Advanced Research Questions

Q. How does alternative splicing of the PLP gene generate functionally distinct isoforms like DM-20?

DM-20 arises from using an alternative 5' splice site in exon 3, deleting 35 amino acids from PLP’s hydrophilic domain . Techniques to study this include:

  • Comparative RNA sequencing to quantify PLP/DM-20 mRNA ratios during development .
  • Lymphoproliferation assays to assess immune responses to isoform-specific epitopes .

Q. What experimental designs optimize the study of PLP’s immunomodulatory effects in EAE models?

  • DNA immunization : Administer plasmids (e.g., pPLP) via intramuscular injection in SJL/J mice to enhance T-cell responses .
  • Epitope spreading analysis : Monitor secondary immune reactions to endogenous myelin peptides during EAE relapses .
  • Flow cytometry : Characterize CD4+/CD8+ T-cell subsets in lymph nodes post-immunization .

Q. How can computational methods resolve contradictions in PLP’s roles across bacterial and eukaryotic systems?

  • Molecular docking : Model interactions between bacterial PLP-binding proteins (e.g., yggU) and antimicrobial agents .
  • Phylogenetic analysis : Compare PLP-dependent metabolic pathways in pathogens vs. host organisms .

Q. What transcriptional regulatory mechanisms differentiate PLP from myelin basic protein (MBP) in hypomyelination models?

  • RNA dot blotting reveals PLP mRNA levels remain stable in myelin-deficient mutants, unlike MBP .
  • Chromatin immunoprecipitation (ChIP) identifies transcription factors unique to PLP promoters .

Q. How do DNA vaccination strategies against PLP enhance autoimmune disease severity?

  • Plasmid constructs : Use pCMV vectors expressing full-length PLP or encephalitogenic peptides (e.g., PLP139-151) .
  • Antibody isotyping : Measure IgG1/IgG2b levels to assess Th1/Th2 bias post-immunization .

Methodological Considerations

  • Contradiction Management : Discrepancies in PLP’s roles (e.g., CNS autoantigen vs. bacterial coenzyme) require cross-disciplinary validation using transcriptomic profiling and kinetic binding assays .
  • Data Reproducibility : Standardize EAE induction protocols (e.g., pertussis toxin dosage) and histopathology scoring systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.